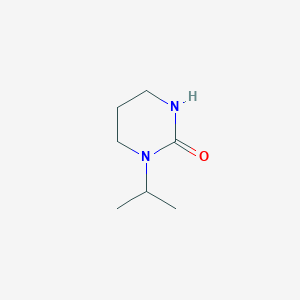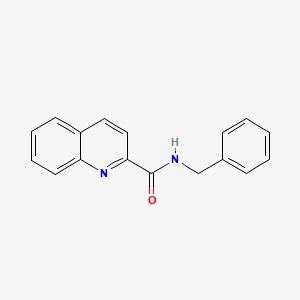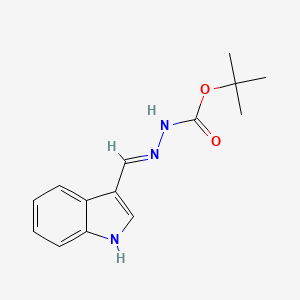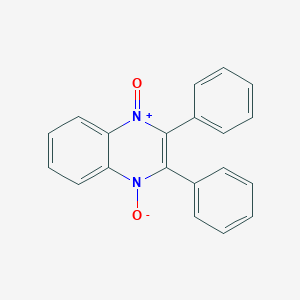
6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate is a chemical compound with the molecular formula C15H15ClO4 and a molecular weight of 294.737 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate can be achieved through various synthetic routes. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The reaction is typically carried out at 50°C, followed by acetylation using acetic anhydride .
Industrial Production Methods
The use of green solvents and catalysts may be employed to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using sodium azide or other nucleophiles.
Major Products
The major products formed from these reactions include quinones, chroman-2-one derivatives, and substituted chromen-2-one compounds .
Applications De Recherche Scientifique
6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chromen-2-one derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with oxidoreductase enzymes and other cellular proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
- 2-oxo-4-propyl-2H-chromen-7-yl acetate
- 4-ethyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and propyl groups at specific positions on the chromen-2-one ring enhances its reactivity and potential biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C15H15ClO4 |
|---|---|
Poids moléculaire |
294.73 g/mol |
Nom IUPAC |
(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl) acetate |
InChI |
InChI=1S/C15H15ClO4/c1-4-5-10-8(2)11-6-12(16)14(19-9(3)17)7-13(11)20-15(10)18/h6-7H,4-5H2,1-3H3 |
Clé InChI |
STCAYGQYMILHLG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C2=CC(=C(C=C2OC1=O)OC(=O)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)



![2-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11998566.png)



![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998584.png)
![2-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11998587.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998605.png)

